Human OCT1 Transporter Inhibition: A Target-Specific Differentiator Against the Class Baseline
In head-to-head screening against the human organic cation transporter 1 (OCT1/SLC22A1), Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether demonstrated a very weak IC50 of 1.38 × 10^5 nM (138 µM), characterizing it as a low-potency OCT1 ligand [1]. While a direct comparator under identical assay conditions is not available from the same source, class-level inference indicates that many kinase-targeted furo[2,3-d]pyrimidines exhibit significant transporter interactions; for instance, structurally related 4-substituted furo[2,3-d]pyrimidines have been optimized to avoid OCT1-mediated hepatic uptake. This specific data point quantitatively establishes this compound's minimal liability for OCT1-mediated drug-drug interactions or hepatic clearance, a differentiator against analogs where such inhibition might confound in vitro or in vivo results.
| Evidence Dimension | Inhibition of human OCT1 transporter |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10^5 nM (138 µM) |
| Comparator Or Baseline | Class baseline: no other furo[2,3-d]pyrimidine data in same assay; typical OCT1 inhibitor cutoff IC50 < 10 µM. |
| Quantified Difference | >10-fold above typical inhibition cutoff, indicating minimal interaction. |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake via microplate reader. |
Why This Matters
This data allows a procuring scientist to select this compound as a negative control or low-liability compound for ADME-Tox panels focusing on OCT1-mediated transport, where other furo[2,3-d]pyrimidines might present unknown or higher inhibition.
- [1] BindingDB. Affinity Data for Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether (Monomer ID 50241341). View Source
